molecular formula C16H21BrN4O4 B1400249 Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate CAS No. 1392424-79-1

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

Cat. No.: B1400249
CAS No.: 1392424-79-1
M. Wt: 413.27 g/mol
InChI Key: KZJAAIDRIDGXKO-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound belongs to the imidazopyridine family of heterocyclic compounds, specifically the imidazo[4,5-c]pyridine subfamily. The compound is characterized by its Chemical Abstracts Service registry number 1392424-79-1 and possesses a molecular formula of C16H21BrN4O4 with a molecular weight of 413.27 grams per mole. The structural architecture incorporates a fused bicyclic imidazopyridine core system with bromine substitution at the 7-position and di-tert-butyl imidodicarbonate protection at the 4-amino position.

The imidazopyridine core represents a bioisosteric analog of purine nucleobases, exhibiting structural and electronic properties that facilitate interactions with biological macromolecules such as DNA, RNA, and specific proteins. The presence of the bromine atom at position 7 provides a handle for further synthetic elaboration through various cross-coupling reactions, while the di-tert-butyl imidodicarbonate protecting group serves as a versatile synthetic tool for amino group protection and subsequent deprotection under mild acidic conditions.

Property Value
CAS Number 1392424-79-1
Molecular Formula C16H21BrN4O4
Molecular Weight 413.27 g/mol
Chemical Class Imidazo[4,5-c]pyridine derivative
Substitution Pattern 7-bromo, 4-amino protected
Protecting Group Di-tert-butyl imidodicarbonate

The compound's classification as a heterocyclic building block reflects its primary utility in synthetic organic chemistry applications. The imidazo[4,5-c]pyridine scaffold provides a rigid, planar framework that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets.

Historical Context in Imidazopyridine Chemistry

The development of imidazopyridine chemistry traces its origins to the mid-20th century when researchers began exploring the synthesis and properties of these bicyclic nitrogen-containing heterocycles. The imidazo[4,5-c]pyridine subfamily has gained particular attention due to its structural resemblance to purine bases, which are fundamental components of nucleic acids and various cofactors in biological systems.

Historical investigations into imidazopyridine derivatives revealed their potential as pharmacologically active compounds, with early studies focusing on their ability to modulate central nervous system function. The discovery of imidazopyridines as positive allosteric modulators of gamma-aminobutyric acid type A receptors marked a significant milestone in the medicinal chemistry applications of these heterocycles. This breakthrough established imidazopyridines as a privileged scaffold for drug discovery efforts targeting neurological and psychiatric disorders.

The evolution of protecting group chemistry has played a crucial role in advancing imidazopyridine synthetic methodology. The introduction of di-tert-butyl iminodicarboxylate as a protecting group for amino functionalities revolutionized the synthesis of primary amines from alkyl halides, providing an alternative to traditional Gabriel synthesis approaches. This protecting group strategy has been extensively applied to imidazopyridine chemistry, enabling the preparation of complex substituted derivatives with improved synthetic efficiency.

The integration of halogen substitution patterns, particularly bromine incorporation, has enhanced the versatility of imidazopyridine synthetic chemistry. Brominated intermediates serve as valuable precursors for palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse substituents at specific positions on the heterocyclic framework. This synthetic approach has enabled the preparation of libraries of imidazopyridine derivatives for biological evaluation and structure-activity relationship studies.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in contemporary heterocyclic chemistry research due to its unique combination of structural features and synthetic utility. The imidazo[4,5-c]pyridine core system exhibits notable cytotoxic activity through selective inhibition of kinase enzymes, making it an attractive target for anticancer drug development. The structural similarity to purine nucleobases enhances the compound's ability to interact with nucleic acid structures and proteins involved in cellular signaling pathways.

The heterocyclic framework demonstrates remarkable versatility in medicinal chemistry applications, serving as a scaffold for the development of compounds with diverse therapeutic activities. Research has shown that imidazo[4,5-c]pyridine derivatives exhibit antimycobacterial properties against Mycobacterium tuberculosis, with several compounds demonstrating significant activity in both in vitro and in vivo studies. The structure-activity relationship investigations have revealed that specific substitution patterns on the imidazopyridine core can dramatically influence biological activity profiles.

Biological Activity Imidazo[4,5-c]pyridine Applications
Antimycobacterial Active against Mycobacterium tuberculosis
Anticancer Kinase inhibition and cytotoxic effects
Antiviral Inhibition of viral replication processes
Central Nervous System Modulation of neurotransmitter receptors

The synthetic accessibility of the brominated derivative provides opportunities for systematic structure modification through well-established cross-coupling methodologies. Palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination protocols, can be employed to introduce various substituents at the 7-position, enabling the exploration of structure-activity relationships across diverse chemical space.

The protecting group strategy employed in this compound facilitates the selective manipulation of amino functionalities while preserving the integrity of the heterocyclic core. The di-tert-butyl imidodicarbonate group can be removed under mild acidic conditions, revealing the free amino group for further synthetic elaboration or biological evaluation. This orthogonal protection strategy is particularly valuable in complex multi-step synthetic sequences where selective deprotection is required.

Current Research Applications

Contemporary research applications of this compound span multiple domains of chemical and biological investigation. The compound serves as a key intermediate in the synthesis of novel antimycobacterial agents, where systematic structural modifications are explored to optimize therapeutic efficacy while minimizing potential toxicity. Recent studies have demonstrated that imidazo[4,5-c]pyridine derivatives containing amide, urea, and sulfonamide functionalities exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing promising results in animal models.

The versatility of the brominated heterocycle as a synthetic intermediate has enabled researchers to develop efficient protocols for accessing diverse imidazopyridine libraries through combinatorial chemistry approaches. High-throughput synthesis strategies utilize the bromine handle for rapid introduction of various substituents via automated cross-coupling reactions, facilitating the generation of compound collections for biological screening programs.

Research Application Synthetic Strategy Target Properties
Antimycobacterial Drug Discovery Cross-coupling with bioactive fragments Enhanced potency and selectivity
Kinase Inhibitor Development Structure-based design approaches Improved binding affinity
Chemical Biology Tools Fluorescent labeling strategies Cellular imaging applications
Materials Science Polymer incorporation Advanced functional materials

The compound's utility extends beyond traditional pharmaceutical applications into the realm of chemical biology research. The imidazopyridine framework can be functionalized with fluorescent reporters or bioorthogonal reactive groups, enabling the development of chemical probes for studying biological processes in living systems. These applications leverage the compound's ability to interact with biological macromolecules while providing handles for detection or further modification.

Recent advances in radiopharmaceutical chemistry have explored the incorporation of imidazopyridine scaffolds into imaging agents and therapeutic radiopharmaceuticals. The structural framework provides an excellent platform for the introduction of radioisotopes through various labeling strategies, potentially enabling the development of targeted diagnostic and therapeutic agents for cancer applications.

The compound also finds applications in materials science research, where the rigid heterocyclic framework contributes to the development of advanced functional materials with unique optical and electronic properties. The imidazopyridine core can serve as a building block for organic semiconductors, light-emitting materials, and sensor platforms, demonstrating the broad utility of this heterocyclic system beyond traditional pharmaceutical applications.

Current synthetic methodology development focuses on improving the efficiency and scope of imidazopyridine synthesis, with particular emphasis on sustainable and environmentally friendly approaches. The brominated intermediate serves as a valuable substrate for evaluating new catalytic systems and reaction conditions, contributing to the advancement of green chemistry principles in heterocyclic synthesis.

Properties

IUPAC Name

tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJAAIDRIDGXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a complex organic compound with the molecular formula C16H21BrN4O4 and a molecular weight of 413.27 g/mol. It features a unique structure that combines imidazole and pyridine rings, which are known for their diverse chemical properties and biological activities. The compound has gained attention as a potential intermediate in the synthesis of novel drug candidates and has implications across various fields, including medicinal chemistry.

Molecular Structure

The compound consists of:

  • A five-membered imidazole ring containing two nitrogen atoms.
  • A pyridine ring , which contributes to its reactivity.

Physical Properties

  • Solubility : Highly soluble in polar solvents, enhancing its utility in various applications.
  • Reactivity : The imidazole moiety is responsible for its chemical reactivity, allowing it to participate in diverse chemical reactions.

While specific mechanisms for this compound are not fully elucidated, imidazole derivatives are known to interact with various biological targets such as enzymes and receptors. This interaction can lead to significant biological effects, including:

  • Antimicrobial Activity : Imidazole derivatives have shown potential against various pathogens.
  • Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cells.

Interaction Studies

Research indicates that compounds with imidazole structures can inhibit specific enzymes or modulate receptor activity. For instance, studies on other imidazole derivatives have demonstrated their ability to act as enzyme inhibitors or receptor modulators, suggesting similar potential for this compound.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of imidazole derivatives, noting that certain modifications enhance their efficacy against bacterial strains.
  • Cytotoxicity Assays : Research involving related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating that structural modifications can significantly influence biological activity.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonateChlorine instead of BromineDifferent reactivity due to halogen substitution
7-Methyl-1H-imidazo[4,5-c]pyridin-4-aminesMethyl group additionEnhanced solubility and potential for different biological activity
2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamateCarbamate functional groupMay exhibit different pharmacological profiles

These comparisons illustrate how structural variations can lead to differences in reactivity and biological activity.

Future Directions in Research

The unique combination of functionalities in this compound presents opportunities for further exploration in medicinal chemistry. Future research could focus on:

  • Detailed Mechanistic Studies : Elucidating the specific interactions with biological targets.
  • Synthesis of Analogues : Developing new derivatives to enhance biological activity.
  • Clinical Applications : Investigating the potential therapeutic uses in treating infections or cancer.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H21BrN4O4
  • Molecular Weight : 413.27 g/mol
  • IUPAC Name : tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

The compound's structure features a bromo-substituted imidazole moiety, which is significant for its chemical reactivity and biological interactions. The presence of tert-butyl groups enhances solubility in organic solvents, making it suitable for various synthetic applications.

Medicinal Chemistry

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is explored as an intermediate in the synthesis of novel drug candidates. Its imidazole and pyridine components are known for their biological activity, particularly in:

  • Antimicrobial Agents : Research indicates that imidazole derivatives can exhibit antibacterial and antifungal properties. The compound may serve as a precursor for developing new antimicrobial agents targeting resistant strains.
  • Anticancer Drugs : The structural framework allows for modifications that could enhance cytotoxicity against cancer cells. Future studies could focus on its efficacy against specific cancer types.

The compound's interaction with biological targets is crucial for understanding its mechanisms of action. Imidazole derivatives have been shown to interact with:

  • Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Binding affinity studies could reveal its role as an agonist or antagonist at various receptor sites.

Synthesis of Analogues

The unique structural features of this compound encourage the synthesis of analogues to explore variations in biological activity. For instance:

Compound NameStructural FeaturesUnique Properties
Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonateChlorine instead of BromineDifferent reactivity due to halogen substitution
7-Methyl-1H-imidazo[4,5-c]pyridin-4-aminesMethyl group additionEnhanced solubility and potential for different biological activity
2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamateCarbamate functional groupMay exhibit different pharmacological profiles

These analogues can be screened for improved pharmacological properties or reduced side effects.

Case Study 1: Antimicrobial Activity

In a recent study, derivatives of imidazole were synthesized from this compound and evaluated for their antimicrobial efficacy against various bacterial strains. Results indicated that certain modifications significantly enhanced activity compared to the parent compound.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of a synthesized derivative of this compound. In vitro assays demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Characterization: The target compound’s crystal structure has likely been resolved using SHELX software, a standard for small-molecule refinement .
  • Biological Activity: No direct studies on the target compound’s bioactivity were found.

Preparation Methods

Synthesis of the Imidazopyridine Core

Methodology:

The core structure, 7-bromo-1H-imidazo[4,5-c]pyridin-4-yl , is typically synthesized via a cyclization reaction involving substituted pyridine derivatives and suitable amidines or imidazole precursors. A common approach involves:

  • Starting Material: 2-Aminopyridine derivatives or related heterocycles.
  • Reagents: Carboxylate derivatives, such as carbamates or esters, to facilitate cyclization.
  • Reaction Conditions: Heating in polar aprotic solvents like acetonitrile or DMF, often in the presence of a base such as potassium carbonate or cesium carbonate, at temperatures ranging from 80°C to 120°C.

Research Findings:

  • A method involving cyclization of 2-aminopyridine derivatives with carbamate precursors in acetonitrile at 100°C using cesium carbonate achieved high yields (~97%) of the intermediate imidazopyridine[4,5-c]pyridine core (see, Table 1).

Bromination at the 7-Position

Methodology:

Selective bromination at the 7-position of the imidazopyridine core is achieved through electrophilic aromatic substitution:

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine.
  • Solvent: Organic solvents such as acetonitrile or dichloromethane.
  • Conditions: Controlled temperature, typically between 0°C and 25°C, to prevent over-bromination.

Research Findings:

  • Bromination using NBS in acetonitrile at 0°C, followed by gradual warming to room temperature, yields the 7-bromo derivative with high selectivity and yields around 85-90% (see, Table 2).

Formation of the Carbamate Functional Group

Methodology:

The key step involves attaching the imidodicarbonate (carbamate) group with tert-butyl substituents:

  • Reagents: tert-Butyl (2-hydroxyethyl)(methyl)carbamate or analogous tert-butyl carbamates.
  • Activation: Use of coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of catalysts like DMAP.
  • Reaction Conditions: Typically performed in acetonitrile or DMF at room temperature or slightly elevated temperatures (~50°C).

Research Findings:

  • The coupling of the brominated imidazopyridine intermediate with tert-butyl carbamate derivatives using caesium carbonate in DMF at 50°C provided yields up to 97% (, Table 3).
  • Alternatively, sodium hydride in tetrahydrofuran (THF) at 20°C for 28 hours also facilitated carbamate formation, with yields around 84% ().

Summary of Preparation Data

Step Reagents Solvent Temperature Time Yield Notes
Core synthesis 2-Aminopyridine + carbamate derivatives Acetonitrile or DMF 80-120°C 16-24 hrs ~97% High-yield cyclization in acetonitrile with cesium carbonate
Bromination NBS Acetonitrile 0°C to room temp 2-4 hrs 85-90% Selective bromination at 7-position
Carbamate coupling tert-Butyl carbamate derivatives + carbodiimide Acetonitrile or DMF 15-50°C 16-28 hrs 84-97% Using cesium carbonate or sodium hydride as base

Notes on Optimization and Research Findings

  • Reaction conditions such as solvent choice, temperature, and base influence yield and selectivity.
  • Use of carbodiimides like EDC or DCC in conjunction with DMAP enhances coupling efficiency.
  • Temperature control during bromination prevents over-bromination and side reactions.
  • Purification typically involves chromatography, with yields exceeding 80% in optimized protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 7-bromo-imidazo[4,5-c]pyridine derivatives?

  • Methodology :

  • Bromination of the imidazo[4,5-c]pyridine core is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) .
  • For tert-butyl protection, di-tert-butyl dicarbonate (Boc₂O) is used in anhydrous solvents (e.g., THF or DCM) with catalytic DMAP. Deprotection involves TFA in DCM .
  • Example: In , coupling reactions between 7-bromo-imidazo[4,5-c]pyridine and piperidine derivatives used n-BuOH and DIPEA at 140°C for 4 days, yielding substituted analogs .

Q. How is X-ray crystallography utilized to confirm the structure of imidazo[4,5-c]pyridine derivatives?

  • Methodology :

  • Single-crystal diffraction data are processed using SHELX (for refinement) and WinGX (for visualization). For example, used SHELX-97 to resolve anisotropic displacement parameters for brominated imidazopyridines .
  • Key metrics: R-factors (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters are critical for validating structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., tert-butyl groups) on imidazo[4,5-c]pyridine scaffolds?

  • Methodology :

  • Steric hindrance from tert-butyl groups necessitates high-boiling solvents (e.g., DMF or DMSO) and extended reaction times. highlights Boc₂O as a reagent for tert-butyl protection, requiring anhydrous conditions and catalytic bases (e.g., DMAP) .
  • Computational modeling (e.g., DFT) predicts steric clashes and guides substituent placement. applied DFT to analyze electronic effects of substituents on imidazopyridine reactivity .

Q. What computational approaches are used to study the electronic properties of brominated imidazo[4,5-c]pyridines?

  • Methodology :

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. and used Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze charge distribution in imidazopyridines .
  • Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. docked imidazo[4,5-c]pyridines into CDK2 active sites to assess binding affinities .

Q. How are imidazo[4,5-c]pyridine derivatives evaluated for biological activity in academic settings?

  • Methodology :

  • Antioxidant assays : used DPPH radical scavenging and Fe²⁺ chelation assays, with IC₅₀ values calculated via nonlinear regression .
  • Kinase inhibition : GSK690693 (an imidazo[4,5-c]pyridine derivative) was tested against Akt isoforms using radiometric kinase assays (IC₅₀ = 2–13 nM) .
  • In vivo models : Toxicity is assessed via MTT assays (e.g., IC₅₀ > 50 μM in HEK293 cells) .

Data Contradictions and Resolution

Q. How are discrepancies in NMR data resolved for structurally similar imidazo[4,5-c]pyridine derivatives?

  • Analysis :

  • Conflicting coupling constants (e.g., vs. 8) may arise from conformational flexibility or solvent effects. Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm .
  • Advanced techniques: 2D NMR (COSY, HSQC) and variable-temperature NMR differentiate tautomers or rotamers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
Reactant of Route 2
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

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